REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[OH:10][CH:11]([CH3:15])[C:12](O)=O.Cl.N>CO>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]=[C:12]([CH:11]([OH:10])[CH3:15])[NH:9][C:5]2=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)N)N
|
Name
|
|
Quantity
|
277 mg
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting oil was purified via flash chromatography (silica, 0-3% methanol/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N=C(N2)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |